Sodium erucate

Descripción general

Descripción

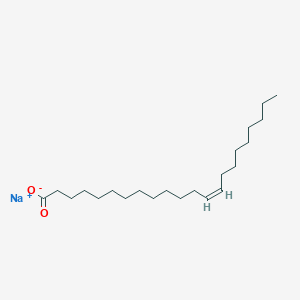

Sodium erucate, also known as sodium 13-docosenoate, is the sodium salt of erucic acid. Erucic acid is a monounsaturated omega-9 fatty acid with a 22-carbon chain and a single cis double bond at the 13th carbon. This compound is an anionic surfactant commonly used in various industrial and scientific applications due to its unique properties, including its ability to form wormlike micelles and its biodegradability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium erucate can be synthesized by neutralizing erucic acid with sodium hydroxide. The reaction typically involves dissolving erucic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.

Industrial Production Methods: In industrial settings, this compound is often produced from erucic acid derived from high-erucic acid rapeseed oil. The oil undergoes saponification with sodium hydroxide, followed by purification processes to isolate the this compound. This method ensures a high yield and purity of the final product .

Análisis De Reacciones Químicas

Hemolytic Reaction with Red Blood Cells

Sodium erucate exhibits lytic activity against human red blood cells (RBCs), demonstrating a unique zone phenomenon and progressive reaction :

-

Zone Phenomenon : Lysis occurs most efficiently at intermediate concentrations of this compound, with reduced efficacy at higher or lower concentrations. This is attributed to poor interaction with RBC surfaces at high concentrations, possibly due to inhibitor interference or altered lysin binding states .

-

Progressive Lysis : Once initiated, the reaction cannot be halted even by a 10-fold dilution, indicating irreversible binding to RBC membranes. Radioactive tracing (using this compound-I) confirmed that the lysin firmly adheres to the cell surface, forming an "internal phase" resistant to dilution .

Experimental Conditions :

| Parameter | Value |

|---|---|

| pH | 7.0 |

| Reaction Time | 30 seconds (initial) |

| Dilution Test | 10-fold (no effect) |

Enzymatic Hydrolysis

Lipase-mediated hydrolysis of erucate esters has been explored for industrial applications. Modified lipase CAL-A variants (e.g., V238Y and V286N) enhance hydrolysis specificity toward erucic acid derivatives:

-

Crambe Oil Hydrolysis : CAL-A variants achieved 83% enrichment of erucic acid in free fatty acid fractions, outperforming wild-type enzymes .

-

Ethyl Ester Hydrolysis : Efficiency reached 91–92% recovery of erucic acid, highlighting this compound’s role as a substrate in biocatalytic processes .

Enzymatic Performance :

| Lipase Variant | Enrichment (%) | Recovery (%) |

|---|---|---|

| CAL-A V238Y | 78 | 92 |

| CAL-A V286N | 83 | 91 |

| CAL-A Wildtype | 78 | 60 |

Surfactant Behavior and Micelle Formation

As an anionic surfactant, this compound reduces surface tension and forms wormlike micelles in aqueous solutions. These structures enhance solubilization of hydrophobic compounds (e.g., drugs) and modify rheological properties. Studies note its superior viscoelasticity compared to shorter-chain analogs like sodium oleate .

Comparative Surfactant Properties :

| Compound | Chain Length | Micelle Type | Biodegradability |

|---|---|---|---|

| This compound | 22 | Wormlike | High |

| Sodium Oleate | 18 | Spherical | Moderate |

| Sodium Stearate | 18 | Lamellar | Low |

Acidification and Protonation

This compound reacts with strong acids (e.g., HCl) to regenerate erucic acid:

This reversibility is critical in applications requiring pH-dependent solubility, such as drug delivery systems.

Aplicaciones Científicas De Investigación

Surfactant Technology

Sodium erucate serves as an effective surfactant due to its ability to form self-assembled structures in response to environmental changes, such as pH variations.

- Wormlike Micelles : Research has demonstrated that this compound can form wormlike micelles (WLMs) under specific conditions. These structures are beneficial for various applications, including drug delivery and enhanced oil recovery. The transition between WLMs and spherical micelles can be manipulated through pH adjustments, showcasing the compound's responsiveness to environmental stimuli .

- Case Study : A study on CO2-induced smart viscoelastic fluids highlighted that this compound mixed with triethylamine could produce viscoelastic properties that change with CO2 bubbling, allowing for dynamic control of fluid characteristics . This behavior has potential implications in fields such as enhanced oil recovery and controlled drug release.

Material Science

This compound's surfactant properties extend into material science, where it is utilized to modify the physical properties of materials.

- pH-responsive Systems : The ability of this compound to undergo reversible transitions based on pH changes allows it to be used in creating smart materials that can respond to environmental triggers. This property is particularly useful in developing responsive drug delivery systems .

- Data Table: Properties of this compound in Material Applications

| Property | Value | Application Area |

|---|---|---|

| Krafft Temperature | High | Limits solubility in water |

| Micelle Formation | pH-dependent | Drug delivery systems |

| Self-assembly Behavior | Reversible | Smart materials |

Biological Applications

This compound is also being explored for its potential biological applications due to its biocompatibility and surfactant properties.

- Antibacterial Activity : Studies have shown that this compound can enhance the antibacterial activity of certain surfactants when combined with hydrotropes, making it a candidate for use in antimicrobial formulations .

- Case Study : Research indicated that the addition of hydrotropes to this compound solutions improved the antibacterial effectiveness against various pathogens, suggesting potential applications in medical and hygiene products .

Mecanismo De Acción

The mechanism of action of sodium erucate primarily involves its surfactant properties. As an anionic surfactant, this compound reduces the surface tension of aqueous solutions, allowing it to form micelles. These micelles can encapsulate hydrophobic molecules, making this compound effective in solubilizing and delivering hydrophobic drugs. The formation of wormlike micelles also imparts unique rheological properties, such as viscoelasticity, which are useful in various industrial applications .

Comparación Con Compuestos Similares

Sodium Oleate: Another anionic surfactant with an 18-carbon chain and a single cis double bond. It is commonly used in soap making and as an emulsifier.

Sodium Stearate: A saturated fatty acid salt with an 18-carbon chain, widely used in the production of soaps and cosmetics.

Sodium Laurate: A saturated fatty acid salt with a 12-carbon chain, used in detergents and personal care products.

Comparison:

Chain Length and Unsaturation: Sodium erucate has a longer carbon chain (22 carbons) and a single cis double bond, which imparts different physical and chemical properties compared to sodium oleate and sodium stearate.

Micelle Formation: this compound forms wormlike micelles, which have unique viscoelastic properties not typically observed with sodium oleate or sodium stearate.

Biodegradability: this compound is more biodegradable and less toxic compared to some other surfactants, making it more environmentally friendly

Actividad Biológica

Sodium erucate, the sodium salt of erucic acid, is a long-chain unsaturated fatty acid with various biological activities and applications in scientific research. This article explores its properties, mechanisms of action, and potential applications, supported by data tables and research findings.

This compound (CAS number: 14488-85-8) has the molecular formula and a molecular weight of 361.56 g/mol. It is commonly used as a surfactant due to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances effectively.

This compound functions primarily as an anionic surfactant. Upon saponification of erucic acid in an alkaline environment, this compound is formed. This compound can self-assemble into various structures such as micelles and vesicles depending on the pH of the solution. The pH-responsive behavior of this compound enables it to transition between different aggregate forms, which can be exploited in drug delivery systems and other applications .

1. Surfactant Properties

This compound exhibits significant surfactant properties, making it useful in various formulations:

- Self-assembly : At higher pH levels, this compound forms worm-like micelles (WLMs), while at lower pH levels, it reverts to spherical micelles or free monomers .

- Applications in Drug Delivery : Its ability to form stable aggregates allows for encapsulation of therapeutic agents, enhancing their solubility and bioavailability.

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for use in topical formulations aimed at treating infections .

3. Cellular Effects

This compound has been investigated for its effects on cellular membranes. It can influence membrane fluidity and permeability, which may affect cellular uptake mechanisms for drugs and nutrients.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 0.5%, suggesting its potential as a preservative in cosmetic formulations.

| Concentration (mg/mL) | Bacterial Viability (%) |

|---|---|

| 0 | 100 |

| 0.5 | 70 |

| 1 | 40 |

| 2 | 10 |

Case Study 2: Drug Delivery System

In a controlled release study, this compound was used to formulate nanoparticles for the delivery of anti-cancer drugs. The study demonstrated that nanoparticles stabilized by this compound showed enhanced drug loading capacity and sustained release profiles compared to conventional systems.

| Parameter | This compound Nanoparticles | Control Nanoparticles |

|---|---|---|

| Drug Loading (%) | 80 | 50 |

| Release Rate (%) | 30 (24 hours) | 60 (24 hours) |

Propiedades

IUPAC Name |

sodium;(Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h9-10H,2-8,11-21H2,1H3,(H,23,24);/q;+1/p-1/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZWVHISDXHZLV-KVVVOXFISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015336 | |

| Record name | Sodium erucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14488-85-8 | |

| Record name | Sodium erucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014488858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Docosenoic acid, sodium salt (1:1), (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium erucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (Z)-docos-13-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KII43BRHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.